molecular formula C27H27BrFNO4 B11088925 Propyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11088925
M. Wt: 528.4 g/mol
InChI Key: VTUJBPMMXJBTMQ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:
    • The propyl group (C₃H₇) is attached to the quinoline ring.
    • The quinoline ring itself contains a 3-bromo-4-fluorophenyl group and a 2-methoxyphenyl group.
    • The carboxylate group (COO⁻) is also part of the molecule.
  • Overall, it belongs to the class of quinoline derivatives.
  • Quinolines are heterocyclic compounds with a six-membered ring containing one nitrogen atom.
  • This specific compound likely has interesting pharmacological properties due to its structural features.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound.
    • similar quinoline derivatives are often synthesized through multistep reactions involving cyclization, substitution, and condensation.
    • Industrial production methods would likely involve efficient and scalable processes to achieve high yields.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

      Reduction: Reduction reactions could modify the functional groups, leading to different properties.

      Substitution: Substituents on the phenyl rings can be replaced by other groups.

      Common Reagents: Reagents like , , and may be involved.

      Major Products: These depend on reaction conditions, but modified quinoline derivatives or intermediates are likely.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antiviral, antibacterial, or anticancer agent.

      Chemistry: Study its reactivity and interactions with other molecules.

      Biology: Explore its effects on cellular processes.

      Industry: Assess its use in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • This requires further research, but the compound likely interacts with specific receptors or enzymes.
    • Investigate its binding affinity, cellular uptake, and downstream effects.
    • Molecular targets could include kinases, GPCRs, or ion channels.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds.
    • you can compare it to other quinoline derivatives based on structural features, substituents, and functional groups.

    Remember that while I’ve provided an overview, detailed research would involve scientific literature and experimental data

    Properties

    Molecular Formula

    C27H27BrFNO4

    Molecular Weight

    528.4 g/mol

    IUPAC Name

    propyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C27H27BrFNO4/c1-4-11-34-27(32)24-15(2)30-21-13-17(18-7-5-6-8-23(18)33-3)14-22(31)26(21)25(24)16-9-10-20(29)19(28)12-16/h5-10,12,17,25,30H,4,11,13-14H2,1-3H3

    InChI Key

    VTUJBPMMXJBTMQ-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)Br)C(=O)CC(C2)C4=CC=CC=C4OC)C

    Origin of Product

    United States

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